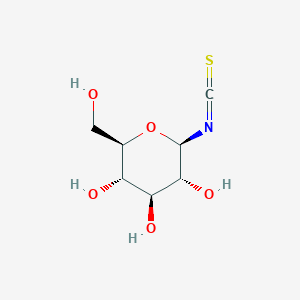

beta-D-Glucopyranosyl isothiocyanate

Description

Beta-D-glucopyranosyl isothiocyanate is a glycosyl isothiocyanate derivative characterized by a glucose moiety (beta-D-glucopyranose) linked to an isothiocyanate (-N=C=S) group. This compound is primarily utilized in high-performance liquid chromatography (HPLC) labeling due to its reactive isothiocyanate group, which facilitates covalent bonding with amines or thiols in target molecules . Its acetylated and benzoylated derivatives, such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (CAS 14152-97-7) and 2,3,4,6-tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate (CAS 132413-50-4), are commercially available and widely used to enhance stability and solubility in organic solvents .

Properties

CAS No. |

50802-49-8 |

|---|---|

Molecular Formula |

C7H11NO5S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-isothiocyanatooxane-3,4,5-triol |

InChI |

InChI=1S/C7H11NO5S/c9-1-3-4(10)5(11)6(12)7(13-3)8-2-14/h3-7,9-12H,1H2/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

BXFUZKVJSUIZLS-XUUWZHRGSA-N |

SMILES |

C(C1C(C(C(C(O1)N=C=S)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)N=C=S)O)O)O)O |

Synonyms |

eta-D-glucopyranosyl isothiocyanate beta-D-glucopyranosylisothiocyanate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-D-glucopyranosyl isothiocyanate belongs to a broader class of glycosyl isothiocyanates and glucopyranosyl derivatives. Below is a systematic comparison with analogs based on structural, functional, and application-specific criteria.

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Functional Group Variation: The isothiocyanate group in this compound distinguishes it from esters (e.g., oleanolate, hederagenin derivatives) or glycosides (e.g., branched trisaccharides in saponins) .

- Molecular Weight : Derivatives with bulky substituents (e.g., triterpenes) exhibit higher molecular weights (>1000 g/mol) compared to simpler glycosyl isothiocyanates (~300–500 g/mol) .

Functional Group Analogs

Isothiocyanate Derivatives

- Hexamethylene diisocyanate: A non-carbohydrate isothiocyanate with two reactive -N=C=S groups, used in polymer synthesis. Unlike this compound, it lacks a sugar backbone and is highly toxic .

- Phenyl isothiocyanate: Aromatic isothiocyanate used in Edman degradation for protein sequencing. Its hydrophobicity contrasts with the hydrophilic glucopyranosyl derivative .

Application-Specific Analogs

HPLC Labeling Reagents

- Acetylated/Benzoylated Derivatives : These derivatives exhibit improved solubility in organic solvents compared to the parent compound, making them preferred for labeling hydrophobic biomolecules .

- 2-Deoxy-2-isocyanato-beta-D-glucopyranose: A deoxygenated analog with reduced steric hindrance, enhancing reaction kinetics in labeling applications .

Bioactive Glycosides

- Arjunglucoside II: A glucopyranosyl triterpene with demonstrated hepatoprotective activity, highlighting the role of the glucose moiety in enhancing bioavailability .

- Isoverbascoside: A glucopyranosyl phenolic derivative with antioxidant properties, emphasizing the versatility of glucose conjugates in modulating biological activity .

Research Findings and Implications

Stability and Reactivity

- This compound is less stable in aqueous environments than its acetylated/benzoylated counterparts, which are designed for long-term storage and controlled reactivity .

- The isothiocyanate group’s electrophilicity enables selective conjugation with nucleophiles (e.g., lysine residues), but overmodification can lead to protein aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.